N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the antimicrobial potential of compounds structurally related to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide. For instance, the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored, showing that many of these synthesized compounds possess good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, heterocycles incorporating antipyrine moiety have been synthesized, with some showing promising antimicrobial properties (Bondock et al., 2008).
Neuroinflammation Imaging
Compounds within this structural realm have also been identified as selective ligands for imaging applications, particularly for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines closely related to specific fluorinated derivatives have been synthesized, displaying subnanomolar affinity for the translocator protein and showing potential for in vivo PET imaging of neuroinflammation (Damont et al., 2015).
Cancer Research
In the realm of cancer research, derivatives of pyrimidines have been synthesized and evaluated for their anticancer activity. For instance, 5-deaza analogues of aminopterin and folic acid have been developed, undergoing extensive synthesis steps from cyano uracils. These compounds have shown significant anticancer activity in vitro and in vivo, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Su et al., 1986).
Anti-inflammatory Research
Additionally, compounds with pyrimidine structures have been synthesized as anti-inflammatory agents using citrazinic acid as a starting material. Pharmacological screenings of these compounds have shown promising anti-inflammatory activity, comparable to Prednisolone® as a reference drug (Amr et al., 2007).
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-5-4-6-15(9-12)10-17(23)21-18-14(3)20-16-8-7-13(2)11-22(16)19(18)24/h4-9,11H,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGKOZOVKEQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.